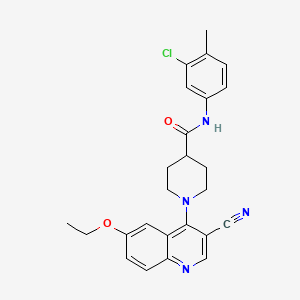

rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

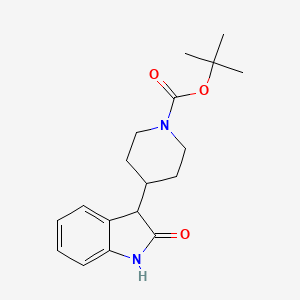

“rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate” is also known as "4a(2H)-Naphthalenol,octahydro-4,8a-dimethyl-, (4S,4aS,8aR)" . It has a molecular formula of C12H22O and a molecular weight of 182.3025 . The IUPAC name is “(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol” and it has a density of 0.985 g/cm3 .

Molecular Structure Analysis

The molecule has a complex structure with multiple rings and functional groups. It contains a total of 35 atoms, consisting of 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . As for the chemical bonds and functional groups, a total of 36 bonds comprising 14 non-H bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 tertiary alcohol exist within the chemical structure .Physical And Chemical Properties Analysis

The compound has a density of 0.985 g/cm3 . The InChI Key is JLPUXFOGCDVKGO-TUAOUCFPSA-N . The Canonical SMILES is CC1CCCC2(C1(CCCC2)O)C .科学的研究の応用

DNA Binding and Anticancer Activities

Complexes with structures related to quinolinol derivatives have been studied for their DNA binding capabilities and anticancer activities. For example, tris(diimine)iron(II) complexes, though not directly rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate, show significant DNA interaction and cleavage abilities, as well as pronounced anticancer activities against human breast cancer cell lines, suggesting potential for related quinolinol derivatives in cancer therapy (Ramakrishnan et al., 2011).

Polymerization Initiators

Quinolinolato complexes, akin in structure to this compound, have been utilized as initiators in the polymerization of rac-lactide, highlighting their application in creating biodegradable polymers. These compounds exhibit iso-selective polymerization, demonstrating the potential of quinolinol derivatives in materials science and engineering (Bakewell et al., 2012); (Bakewell et al., 2013).

Gelation Properties and Supramolecular Organization

The gelation properties and supramolecular organization of chiral and racemic bis(amino alcohol)oxalamides, which share functional similarities with quinolinol oxalates, have been explored. These studies offer insights into the molecular assembly and potential applications of quinolinol derivatives in designing new materials (Makarević et al., 2003).

Catalytic Behavior and Polymerization

Research on sodium iminoquinolates has demonstrated their efficacy as catalysts in the ring-opening polymerization (ROP) of rac-lactide, showcasing the broader utility of quinolinol derivatives in catalysis and polymer science (Zhang et al., 2016).

Inhibitors of Protein-Protein Interactions

Certain quinolinol derivatives have been identified as inhibitors of the MDM2-p53 interaction, a crucial target in cancer therapy, highlighting the significant potential of quinolinol oxalates and related compounds in developing new therapeutic agents (Lu et al., 2006).

特性

IUPAC Name |

(4S,4aS,8aR)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODAEYNISPMQSU-ONAKXNSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)

![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2720823.png)

![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)

![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)